molecular formula C21H20N4O4 B2808526 N1-(benzo[d][1,3]dioxol-5-yl)-N2-(3-(2-phenyl-1H-imidazol-1-yl)propyl)oxalamide CAS No. 1421482-00-9

N1-(benzo[d][1,3]dioxol-5-yl)-N2-(3-(2-phenyl-1H-imidazol-1-yl)propyl)oxalamide

Cat. No.: B2808526
CAS No.: 1421482-00-9
M. Wt: 392.415
InChI Key: GYDJZZJLDOFSRE-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains a benzo[d][1,3]dioxol-5-yl group and a 2-phenyl-1H-imidazol-1-yl group . These groups are common in many organic compounds and can have various properties depending on their arrangement and the presence of other functional groups.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the imidazole ring and the benzo[d][1,3]dioxol-5-yl group would likely have a significant impact on its structure .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions take place. The imidazole ring and the benzo[d][1,3]dioxol-5-yl group could potentially participate in various chemical reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would affect properties like solubility, melting point, and reactivity .

Scientific Research Applications

Synthesis and Structural Characterization

  • Heterocyclic Compound Synthesis : Research has explored the synthesis of heterocyclic compounds, including oxazepine, pyrazole, and isoxazole derivatives, starting from compounds similar to the specified chemical. These studies focus on understanding the chemical reactions and pathways to create novel compounds with potential applications in medicinal chemistry (Adnan, Hassan, & Thamer, 2014).

  • Antimicrobial Agent Development : Studies have synthesized and evaluated derivatives for their antimicrobial properties against various pathogens, aiming to develop new antimicrobial agents. This research indicates the potential of these compounds in addressing resistance to existing antimicrobial drugs (Desai et al., 2015).

Biological Activity Evaluation

  • Antimicrobial and Anti-proliferative Activities : Derivatives have been synthesized and evaluated for their antimicrobial and antiproliferative activities. This research is crucial for discovering new drugs that can combat microbial infections and inhibit cancer cell growth (Mansour et al., 2020).

  • Corrosion Inhibition Studies : The application of benzimidazole derivatives in corrosion inhibition for mild steel in acidic environments has been investigated. These studies provide insights into the development of more effective corrosion inhibitors for industrial applications (Ammal, Prajila, & Joseph, 2018).

Chemical Property Exploration

  • Spectroscopic Characterization and Structural Analysis : Research has focused on the synthesis, spectroscopic characterization, and structural analysis of novel compounds. These studies contribute to a deeper understanding of the chemical and physical properties of benzimidazole derivatives, facilitating their application in various fields (Ünver et al., 2009).

  • Ionic Liquid Support Synthesis : A diversity-oriented synthetic approach on ionic liquid support for benzimidazole derivatives has been developed. This methodology highlights the versatility of these compounds in drug discovery programs and the potential for creating diverse chemical libraries (Chanda et al., 2012).

Properties

IUPAC Name

N'-(1,3-benzodioxol-5-yl)-N-[3-(2-phenylimidazol-1-yl)propyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O4/c26-20(21(27)24-16-7-8-17-18(13-16)29-14-28-17)23-9-4-11-25-12-10-22-19(25)15-5-2-1-3-6-15/h1-3,5-8,10,12-13H,4,9,11,14H2,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYDJZZJLDOFSRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)C(=O)NCCCN3C=CN=C3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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